ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related ethyl-4-substituted 3,5-dimethyl-1H-pyrrole-2-carboxylates involves condensation reactions, often using specific hydrazines or other reagents under controlled conditions to yield various pyrazole derivatives or to introduce specific functional groups into the pyrrole framework. For instance, reactions with substituted hydrazines can lead to mixtures of regioisomeric pyrazoles, indicating the versatility of this core structure in synthetic chemistry (Mikhed’kina et al., 2009).
Molecular Structure Analysis
The molecular structure of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its analogs has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, along with quantum chemical calculations. These studies reveal the presence of significant intramolecular and intermolecular interactions, such as hydrogen bonding, which influence the stability and reactivity of these compounds. The structural analysis often includes AIM (Atoms in Molecules) theory to investigate bond critical points and electron density, providing insights into the nature of bonding and interactions within the molecule (Singh et al., 2013).
Chemical Reactions and Properties
Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate participates in various chemical reactions, leading to a wide range of derivatives with diverse chemical structures and properties. These reactions are influenced by the molecule's electronic structure, as indicated by global and local reactivity descriptors derived from DFT calculations. The reactivity is analyzed in terms of Fukui functions, electrophilicity indices, and softness, indicating potential sites for nucleophilic and electrophilic attacks. The synthesis pathways often involve nucleophilic substitution, condensation, and cyclization reactions, demonstrating the compound's versatility as a precursor in organic synthesis (Dawadi & Lugtenburg, 2011).
Physical Properties Analysis
The physical properties of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives, such as melting points, solubility, and crystallinity, can be inferred from their molecular structures and intermolecular interactions. The presence of specific functional groups and the molecular conformation influence these properties significantly. Studies using X-ray crystallography provide detailed insights into the molecular and crystal lattice structures, revealing the influence of hydrogen bonding and other non-covalent interactions on the compound's physical state and stability (Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in synthesis and potential industrial applications. These properties are often studied through experimental approaches combined with theoretical methods like DFT to understand the electronic structure, molecular orbitals, and potential reaction mechanisms. Such analyses help in predicting the behavior of these compounds in complex chemical reactions and their interactions with other molecules (Singh et al., 2012).
Scientific Research Applications
Synthesis and Reactivity
Compounds with similar structures, such as those involving pyrrole and its derivatives, have been extensively studied for their unique reactivity and potential in synthesizing complex molecules. Research on pyrrole derivatives often focuses on their synthesis, including innovative methods to introduce various functional groups, which can further be applied in the development of pharmaceuticals, agrochemicals, and advanced materials.
Applications in Material Science
Pyrrole derivatives are known for their application in conducting polymers and materials science. The specific electronic and structural features of pyrrole-based compounds make them suitable for creating conductive polymers, which have applications in electronics, energy storage, and sensors.
Pharmacological Significance
Many pyrrole derivatives exhibit biological activities and are of interest in drug discovery and development. The manipulation of functional groups on the pyrrole core has led to the discovery of compounds with antibacterial, antifungal, and anticancer properties. Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, by analogy, may serve as a precursor or intermediate in the synthesis of bioactive molecules.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, research on halogenated compounds, including chloroacetyl derivatives, focuses on their detection, degradation, and impact on the environment. Understanding the behavior of these compounds can lead to the development of better strategies for pollution control and remediation.
Future Directions
Further research could explore the specific applications of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in the mentioned fields. Studies on its reactivity, potential as an intermediate in organic synthesis, and its incorporation into functional materials could open new avenues for scientific exploration.
The scientific research applications of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its derivatives span various fields, focusing on the synthesis and characterization of novel compounds, elucidation of their structures, and exploration of their potential applications. The studies have contributed significantly to the development of new methodologies in organic synthesis, understanding of molecular interactions, and potential applications in material science and pharmacology. Below are the detailed insights from the research findings:
Synthesis and Characterization
Research has been directed towards the synthesis of novel pyrrole derivatives through reactions with various substituents, aiming to explore their chemical reactivity and structural diversity. For instance, one study focused on the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, highlighting conditions for selective formation of specific derivatives (Mikhed’kina et al., 2009). Another example is the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was evaluated through various spectroscopic techniques and quantum chemical calculations (Singh et al., 2013).
Molecular Structure and Spectroscopy
Studies have also focused on determining the crystal and molecular structures of various derivatives, employing techniques such as X-ray crystallography. These investigations provide detailed insights into the molecular geometries, hydrogen-bonding patterns, and intermolecular interactions, contributing to a deeper understanding of their chemical and physical properties. For example, the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole were examined, revealing insights into their supramolecular assembly and potential applications in crystal engineering (Senge & Smith, 2005).
Chemical Reactivity and Applications
Further research delves into the chemical reactivity of these compounds, exploring their potential as precursors for the synthesis of a wide range of heterocyclic compounds. This aspect is crucial for expanding the library of organic compounds with potential applications in drug discovery, material science, and as intermediates in organic synthesis. The computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exemplifies this, offering insights into its reactivity and potential for forming diverse heterocyclic structures (Singh et al., 2014).
properties
IUPAC Name |
ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAOZMOUBXPYMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368477 |
Source
|
Record name | Ethyl 4-(chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
125102-42-3 |
Source
|
Record name | Ethyl 4-(chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.